molecular formula C₁₆H₂₆N₂O₆S B1156858 Cilastatin Sulfoxide

Cilastatin Sulfoxide

Cat. No.: B1156858
M. Wt: 374.45
Attention: For research use only. Not for human or veterinary use.
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Description

Cilastatin Sulfoxide is a derivative of cilastatin, a renal dehydropeptidase inhibitor primarily used in combination with imipenem to prevent renal metabolism of the latter, thereby enhancing its antibacterial efficacy . The sulfoxide group (–S(=O)–) introduces chirality, which may influence its pharmacological activity and stability . Evidence from pharmaceutical impurity lists identifies "Cilastatin Sodium Impurity B" (CAS: 1219274-96-0) as a related compound, likely corresponding to its sulfoxide form . Cilastatin’s primary therapeutic role involves mitigating nephrotoxicity caused by drugs like cisplatin, as demonstrated in preclinical studies where it blocked cisplatin binding to megalin receptors in renal cells .

Properties

Molecular Formula

C₁₆H₂₆N₂O₆S

Molecular Weight

374.45

Synonyms

(Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group. Below is a detailed comparison of Cilastatin Sulfoxide with structurally or functionally analogous sulfoxides:

Structural and Functional Comparison

Compound Molecular Formula CAS Number Primary Application/Properties Toxicity Profile
This compound Not fully specified* 1219274-96-0 (Impurity B) Metabolite/impurity of cilastatin; potential role in modulating drug nephrotoxicity Limited data; likely low systemic toxicity
Dimethyl Sulfoxide (DMSO) C₂H₆OS 67-68-5 Polar aprotic solvent, cryoprotectant, and drug carrier Low acute toxicity; skin irritation
Axitinib Sulfoxide C₂₂H₁₈N₄OSO₂ TRC-A794885-25MG Metabolite of axitinib (anticancer drug); contributes to pharmacological activity Suspected reproductive toxicity (Category 2)
Cefadroxil Sulfoxide C₁₆H₁₇N₃O₅S 144790-28-3 Impurity in cephalosporin antibiotics; monitored for quality control Not explicitly reported

Analytical Methods

  • This compound : Detected via LC-MS in impurity profiling studies .
  • DMSO : Analyzed using GC or NMR due to its volatility and simple structure .
  • Axitinib Sulfoxide : Quantified via tandem mass spectrometry in pharmacokinetic studies .

Key Research Findings

Cilastatin’s Nephroprotective Mechanism : Preclinical data show cilastatin competitively inhibits cisplatin binding to renal megalin receptors, reducing tubular injury. A twofold increase in cisplatin dose was tolerated in mice when co-administered with cilastatin .

Chiral Sulfoxide Synthesis : Biocatalytic methods using sulfoxide reductases enable stereoselective production of sulfoxides, relevant for optimizing drug metabolites like this compound .

Safety Contrasts : While axitinib sulfoxide carries reproductive toxicity risks, this compound’s role as an impurity suggests minimal direct toxicity .

Q & A

Basic: What strategies should researchers employ to conduct a comprehensive literature review on Cilastatin Sulfoxide?

Answer:
A robust literature review should:

  • Identify gaps : Use databases like SciFinder or Reaxys to search for peer-reviewed articles, patents, and conference proceedings. Filter results by keywords (e.g., "this compound metabolism," "synthesis pathways") and prioritize recent studies (post-2020) .
  • Leverage reviews : Start with systematic reviews or meta-analyses to map foundational knowledge and unresolved questions .
  • Track citations : Use tools like Web of Science to trace forward/backward citations of seminal papers, ensuring coverage of historical and emerging trends .

Basic: What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

Answer:

  • Synthesis : Follow stepwise procedures for sulfoxide formation, such as oxidation of thioether precursors using controlled stoichiometry of oxidizing agents (e.g., H₂O₂). Document reaction conditions (temperature, solvent, pH) .
  • Characterization :
    • Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .
    • Structural confirmation : Report NMR spectra (¹H, ¹³C) and compare with published data. For novel derivatives, include high-resolution mass spectrometry (HRMS) .
  • Reproducibility : Publish detailed experimental protocols in the main text or supplementary materials, adhering to journal guidelines .

Advanced: How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Answer:

  • Experimental variables : Test stability across pH (1.2–7.4), temperature (4°C–37°C), and enzymatic environments (e.g., liver microsomes). Use LC-MS to quantify degradation products .
  • Control groups : Include inert buffers and inhibitors (e.g., EDTA for metalloenzymes) to isolate degradation pathways .
  • Data interpretation : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-life and identify critical instability factors .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC₅₀/IC₅₀ values .
  • Handling variability : Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For skewed data, apply non-parametric tests (Mann-Whitney U) .
  • Power analysis : Predefine sample sizes (α=0.05, power=0.8) to ensure detectability of clinically relevant effects .

Advanced: How can contradictions in published data on this compound’s mechanism of action be resolved?

Answer:

  • Methodological audit : Compare experimental designs (e.g., cell lines used, assay endpoints) across conflicting studies. Variability often arises from differences in model systems .
  • Replication studies : Reproduce key experiments under standardized conditions, documenting all parameters (e.g., incubation time, reagent batches) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias using funnel plots .

Basic: What analytical techniques are critical for verifying the identity of this compound in biological matrices?

Answer:

  • Chromatography : Use UPLC-MS/MS with isotopic internal standards (e.g., deuterated analogs) for quantification in plasma/tissue .
  • Spectroscopy : Confirm structure via FT-IR (key peaks: S=O at 1050 cm⁻¹) and compare with reference spectra .
  • Quality controls : Include blanks, spiked samples, and inter-day precision checks to validate method accuracy .

Advanced: How can computational modeling enhance the study of this compound’s pharmacokinetic properties?

Answer:

  • In silico tools : Predict ADME parameters using software like GastroPlus or SwissADME. Validate models with in vivo data .
  • Docking studies : Simulate interactions with target proteins (e.g., renal dehydropeptidase-I) via AutoDock Vina to rationalize binding affinities .
  • Machine learning : Train algorithms on existing datasets to forecast metabolic pathways or toxicity risks .

Basic: What ethical and regulatory considerations apply to preclinical studies involving this compound?

Answer:

  • Animal studies : Follow ARRIVE guidelines for reporting, including randomization, blinding, and humane endpoints .
  • Data transparency : Share raw data in repositories like Figshare, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Regulatory alignment : Adhere to OECD test guidelines (e.g., TG 423 for acute toxicity) if seeking FDA/EMA approval .

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